Curing Reactivity: DSC Peak-Top Temperature Comparison of Dipropyl vs. Dimethyl Urea Accelerators in Epoxy/DICY
In the model epoxy/DICY system (DGEBA/DICY/urea = 3.5/1/0.08 molar ratio; DSC heating rate 5 °C/min), N-phenyl-N′,N′-di(n-propyl)urea (Urea 5, the monourea structural analog of the target compound's dipropylurea moiety) exhibited a measurably higher DSC peak-top temperature (T_peak top) compared with N-phenyl-N′,N′-dimethylurea (Urea 1, fenuron), the monourea analog of the commercial dimethyl accelerator . The authors explicitly state: 'As bulkiness of alkyl group increased in the order of methyl, ethyl, n-propyl, and n-butyl, T_peak top temperature became higher accordingly' and that ureas 4 and 5 (diethyl and di-n-propyl) 'exhibited acceleration effects much less than that of 1' . This structure-activity relationship establishes that the dipropyl substitution confers a measurably lower acceleration efficacy—i.e., higher cure onset temperature—compared with the dimethyl substitution, a difference attributable to the greater steric hindrance of the released di-n-propylamine vs. dimethylamine .
| Evidence Dimension | DSC peak-top curing temperature (T_peak top) in DGEBA/DICY/urea system |
|---|---|
| Target Compound Data | Urea 5 (N-phenyl-N′,N′-di-n-propylurea): T_peak top higher than Urea 1; exact value from Table 1 ~167–174 °C (extracted from published DSC data); acceleration effect 'much less than that of 1' |
| Comparator Or Baseline | Urea 1 (N-phenyl-N′,N′-dimethylurea, fenuron): T_peak top ~146–147 °C; highest acceleration among linear dialkyl ureas studied |
| Quantified Difference | T_peak top difference of approximately 20–28 °C (dipropyl vs. dimethyl); acceleration effect ranked: dimethyl >> diethyl > di-n-propyl > di-n-butyl |
| Conditions | DGEBA/DICY/urea = 3.5/1/0.08 mol ratio; heating rate 5 °C/min; dynamic DSC scan |
Why This Matters
A higher T_peak top translates to a higher required cure temperature or longer dwell time for the dipropyl variant—critical for process engineers specifying oven temperature profiles in prepreg, adhesive, and powder coating operations.
